2-Pyrimidinepropanoic acid

Description

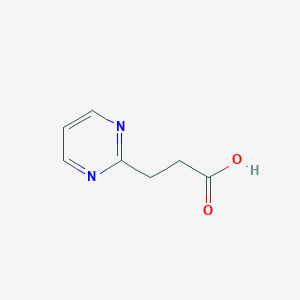

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNNDRHOGJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408921 | |

| Record name | 3-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439108-20-0 | |

| Record name | 3-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrimidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrimidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 2-pyrimidinepropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a classical malonic ester strategy, offering a robust and versatile route to the target molecule. This document provides a comprehensive overview of the synthetic steps, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway.

Core Synthesis Pathway: A Three-Step Malonic Ester Approach

The most direct and widely applicable method for the synthesis of this compound involves a three-step sequence starting from a readily available 2-halopyrimidine. This pathway leverages the well-established chemistry of malonic esters to introduce the propanoic acid side chain at the C2-position of the pyrimidine (B1678525) ring.

The overall synthetic transformation can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Diethyl (pyrimidin-2-yl)malonate

The initial step involves a nucleophilic aromatic substitution reaction. The enolate of diethyl malonate, a potent nucleophile, displaces a halide (typically chloride or bromide) from the electron-deficient 2-position of the pyrimidine ring.

Caption: Alkylation of 2-chloropyrimidine with diethyl malonate.

Experimental Protocol:

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, diethyl malonate (1.1 eq.) is added dropwise at room temperature. The resulting solution is stirred for 30-60 minutes to ensure complete formation of the enolate. 2-Chloropyrimidine (1.0 eq.) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude diethyl (pyrimidin-2-yl)malonate, which can be purified by vacuum distillation or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2-Chloropyrimidine, Diethyl malonate | [1] |

| Base | Sodium Ethoxide | [1] |

| Solvent | Anhydrous Ethanol | [1] |

| Temperature | Reflux | [2] |

| Reaction Time | 4-8 hours | (Typical) |

| Yield | 60-80% | (Estimated) |

Step 2: Hydrolysis of Diethyl (pyrimidin-2-yl)malonate

The second step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.

Caption: Hydrolysis of the diethyl ester intermediate.

Experimental Protocol:

Acidic Hydrolysis: Diethyl (pyrimidin-2-yl)malonate is suspended in an aqueous solution of a strong acid, such as 6 M hydrochloric acid. The mixture is heated to reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). The solution is then cooled, and the (pyrimidin-2-yl)malonic acid may precipitate. If not, the water is removed under reduced pressure to yield the crude product.

Basic Hydrolysis: The diethyl ester is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (2.2 eq.), and heated to reflux. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. The precipitated (pyrimidin-2-yl)malonic acid is collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Hydrolysis Agent | Aqueous HCl or NaOH | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 2-6 hours | (Typical) |

| Yield | >90% | (Typical) |

Step 3: Decarboxylation of (Pyrimidin-2-yl)malonic acid

The final step is the decarboxylation of the substituted malonic acid to yield the target this compound. This is typically achieved by heating the dicarboxylic acid.

References

Physicochemical Properties of 2-Pyrimidinepropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties of 2-Pyrimidinepropanoic acid. These values are computationally derived and should be considered as estimates pending experimental verification.

| Physicochemical Property | Predicted Value/Information |

| IUPAC Name | 3-(pyrimidin-2-yl)propanoic acid |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol [1] |

| Predicted pKa | ~4.5 (for the carboxylic acid) |

| Predicted logP | ~0.5 |

| Predicted Aqueous Solubility | Moderately soluble |

| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. |

| Solubility in Organic Solvents | Soluble in DMSO at 125 mg/mL (821.56 mM)[1] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid moiety can be determined by potentiometric titration, which involves monitoring the pH of a solution of the compound as a titrant is added.[2]

Materials and Equipment:

-

This compound sample

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water, purged with an inert gas to remove dissolved CO₂

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize while stirring gently.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, record the volume of titrant added and the corresponding pH reading once it has stabilized.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2] This can be determined from the inflection point of the titration curve.[3]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[4][5][6]

Materials and Equipment:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of this compound in either water/buffer or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible solvent.

-

Securely cap the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[7]

Determination of Aqueous Solubility (Shake-Flask Method)

The thermodynamic or equilibrium solubility of a compound in an aqueous medium is a critical parameter. The shake-flask method is considered the "gold standard" for this determination.[8][9][10]

Materials and Equipment:

-

This compound sample (solid)

-

Aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.[9]

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[8][9]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property that provides information on the purity and identity of a solid compound. The capillary method is a common and reliable technique.[11][12]

Materials and Equipment:

-

This compound sample (dry, powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar) with a thermometer or digital temperature sensor.

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[11]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting point range is indicative of a pure substance.[11]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for logP determination using the shake-flask method.

Caption: Workflow for aqueous solubility determination.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

"2-Pyrimidinepropanoic acid CAS number and structure"

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-pyrimidinepropanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical synthesis. This document details its chemical identity, structural information, and physicochemical properties. While the compound is primarily recognized as a synthetic intermediate, this guide also explores available data regarding its synthesis and characterization.

Chemical Identity and Structure

Chemical Name: 2-(Pyrimidin-2-yl)propanoic acid

Molecular Formula: C₇H₈N₂O₂[2]

Molecular Weight: 152.15 g/mol [2]

Structure:

Synonyms:

-

α-methyl-2-pyrimidineacetic acid

-

2-(2-Pyrimidinyl)propanoic Acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO and Dimethylformamide (approx. 20 mg/mL). Soluble in PBS (pH 7.2) at approximately 0.25 mg/mL. | |

| Storage | Store at -20°C for long-term stability. | |

| Stability | Stable for at least 4 years when stored at -20°C. |

Synthesis and Purification

This compound is primarily available as a synthetic intermediate. While specific, detailed experimental protocols for its synthesis are not widely published in peer-reviewed literature, a common synthetic route involves the hydrolysis of its corresponding ester, ethyl 2-(pyrimidin-2-yl)propanoate.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is a generalized procedure based on common organic chemistry practices for the saponification of esters.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Materials:

-

Ethyl 2-(pyrimidin-2-yl)propanoate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(pyrimidin-2-yl)propanoate in a mixture of ethanol and water.

-

Saponification: Add an excess of sodium hydroxide or potassium hydroxide to the solution. Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 3-4. A precipitate of the carboxylic acid should form.

-

Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry.

-

Extraction: If the product does not precipitate or to recover dissolved product, extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | H4, H6 of pyrimidine (B1678525) ring |

| ~7.4 | Triplet | 1H | H5 of pyrimidine ring |

| ~4.0 | Quartet | 1H | CH of propanoic acid |

| ~1.6 | Doublet | 3H | CH₃ of propanoic acid |

| 10-13 | Broad Singlet | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~168 | C2 of pyrimidine ring |

| ~157 | C4, C6 of pyrimidine ring |

| ~120 | C5 of pyrimidine ring |

| ~45 | CH of propanoic acid |

| ~18 | CH₃ of propanoic acid |

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3100-3000 | C-H | Aromatic Stretching |

| ~2980-2850 | C-H | Aliphatic Stretching |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1600-1450 | C=N, C=C | Ring Stretching |

| ~1300-1200 | C-O | Stretching |

| ~950-900 | O-H | Bending (out-of-plane) |

Mass Spectrometry:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 107, and the loss of the ethyl group (-CH₂CH₃, 29 Da) from the pyrimidine ring after rearrangement.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. As a synthetic intermediate, it is primarily utilized in the construction of more complex molecules that may possess biological activity.

The pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds, including antimicrobial, antiviral, and antitumor agents.[3] Therefore, derivatives of this compound could potentially be explored for various therapeutic applications.

Given the lack of specific data on its biological targets or pathway interactions, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological effects of this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a versatile building block. The carboxylic acid functional group allows for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with amines to generate a diverse library of amides.

-

Esterification: Reaction with alcohols to form esters.

-

Reduction: Conversion of the carboxylic acid to an alcohol.

These transformations enable the incorporation of the this compound moiety into larger, more complex molecules with potential therapeutic value.

Caption: Potential synthetic applications of this compound.

Conclusion

This compound (CAS 819850-16-3) is a valuable synthetic intermediate for the preparation of a variety of pyrimidine-containing compounds. While its own biological activity is not yet characterized, its utility as a chemical building block makes it a compound of interest for medicinal chemists and drug development professionals. Further research is warranted to explore the pharmacological potential of derivatives synthesized from this versatile scaffold.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, underpinning a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—highlights its intrinsic importance in biological systems. This has inspired the development of a multitude of pyrimidine derivatives that exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth exploration of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Pyrimidine derivatives represent a significant class of anticancer agents, with mechanisms of action that are often centered on the disruption of nucleic acid synthesis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyrimidine derivatives have been extensively studied against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several pyrimidine derivatives.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [3] |

| HeLa (Cervical) | 0.52 ± 0.13 | [3] | |

| HepG2 (Liver) | 3.09 ± 0.11 | [3] | |

| Compound 95 | EFGR-Dell9/T790M/C797S | 0.2 ± 0.01 | [4] |

| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | |

| Compound 3b | A375 (Melanoma) | Excellent growth inhibition | [5] |

| C32 (Melanoma) | Excellent growth inhibition | [5] | |

| DU145 (Prostate) | Excellent growth inhibition | [5] | |

| MCF-7/WT (Breast) | Excellent growth inhibition | [5] |

Mechanisms of Anticancer Action

The anticancer activity of pyrimidine derivatives is often attributed to their role as antimetabolites, which interfere with the synthesis of DNA and RNA, crucial for rapidly dividing cancer cells.[2] They can also act as inhibitors of specific signaling pathways that are dysregulated in cancer.

Pyrimidine antagonists mimic the natural pyrimidine bases and are incorporated into DNA and RNA, leading to the termination of chain elongation and the induction of apoptosis.[6] They can also inhibit key enzymes in the pyrimidine biosynthesis pathway.

Caption: General mechanism of pyrimidine antimetabolites in cancer therapy.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[7] Its aberrant activation is a hallmark of many cancers. Certain pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression is common in various cancers. Pyrimidine-based inhibitors of CDK2 can induce cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 signaling pathway by pyrimidine derivatives.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[8] Their structural similarity to biological molecules allows them to interfere with essential microbial processes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some pyrimidine derivatives against various microbial strains.

| Derivative/Compound | Microbial Strain | MIC (µM/ml) | Reference |

| Compound 12 | S. aureus | 0.87 | [9] |

| Compound 5 | B. subtilis | 0.96 | [9] |

| Compound 10 | P. aeruginosa | 0.77 | [9] |

| Compound 12 | C. albicans | 1.73 | [9] |

| Compound 11 | A. niger | 1.68 | [9] |

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been recognized against a range of viruses, including influenza virus and human coronaviruses.[10][11] These compounds can interfere with various stages of the viral life cycle.

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For antiviral agents, it represents the concentration required to inhibit viral replication by 50%.

| Derivative Class | Virus | EC50 (µM) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [10] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Data available in source | [11] |

Other Biological Activities

Beyond their well-established anticancer, antimicrobial, and antiviral effects, pyrimidine derivatives have shown promise in other therapeutic areas.

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12][13]

| Derivative/Compound | Target | IC50 (µmol) | Reference |

| Compound 5 | COX-2 | 0.04 ± 0.09 | [13] |

| Compound 6 | COX-2 | 0.04 ± 0.02 | [13] |

| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | [13] |

Bone Anabolic Agents

Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis. This activity is mediated through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

Caption: Activation of the BMP2/SMAD1 signaling pathway by pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols are essential. The following are methodologies for key assays cited in the evaluation of pyrimidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: A typical workflow for an MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[14][15]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyrimidine derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.[1][16]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate a known titer of the virus with each dilution of the compound for a set period.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Conclusion

The pyrimidine scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore the significant potential of pyrimidine-based compounds in the development of new therapeutics for a wide range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lungcancer.net [lungcancer.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chemistnotes.com [chemistnotes.com]

- 15. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Pyrimidinepropanoic Acid: A Technical Overview Based on the Broader Pyrimidine Class

Disclaimer: Direct therapeutic targets for 2-Pyrimidinepropanoic acid are not extensively documented in publicly available research. This guide, therefore, explores the potential therapeutic targets based on the well-established biological activities of the broader class of pyrimidine (B1678525) derivatives. The information presented herein is derived from studies on various substituted pyrimidine compounds and should be considered as indicative of potential, rather than confirmed, targets for this compound.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several approved drugs. This prevalence has spurred extensive research into synthetic pyrimidine derivatives for a wide array of therapeutic applications. While this compound is primarily utilized as a synthetic intermediate, its core structure suggests the potential for biological activity. This document provides an in-depth technical guide for researchers and drug development professionals on the potential therapeutic targets of compounds based on the pyrimidine scaffold, drawing on data from related molecules.

Potential Therapeutic Areas and Molecular Targets

The diverse biological activities reported for pyrimidine derivatives suggest a range of potential therapeutic applications, including oncology, inflammation, infectious diseases, and metabolic disorders. The key molecular targets identified for various pyrimidine-containing compounds are summarized below.

Oncology

Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. Their mechanism often involves the disruption of nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis.

Potential Targets:

-

Anaplastic Lymphoma Kinase (ALK): Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and Histone Deacetylases (HDACs) for the treatment of ALK-addicted cancers.

-

Histone Deacetylases (HDACs): As mentioned above, HDACs are a target for pyrimidine derivatives, often in combination with other targets to enhance therapeutic efficacy against cancers.

-

DNA Synthesis: Pyrimidine analogs can act as antimetabolites, inhibiting the synthesis of DNA and thereby halting the proliferation of rapidly dividing cancer cells.

Inflammation and Immunology

The anti-inflammatory properties of pyrimidine derivatives are attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.

Potential Targets:

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of some pyrimidine derivatives, reducing the production of prostaglandins.

-

Lipoxygenase (LOX): Inhibition of lipoxygenases, enzymes involved in the synthesis of leukotrienes, is another avenue through which pyrimidine compounds can exert anti-inflammatory effects.

-

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway: Certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, suggesting applications in bone-related inflammatory conditions and tissue regeneration.

Infectious Diseases

The pyrimidine scaffold is a common feature in various antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and parasites.

Potential Target:

-

Folic Acid Synthesis: Some pyrimidine analogues have been found to inhibit the synthesis of folic acid in microorganisms, a pathway essential for their growth and survival.

Metabolic Disorders

Recent studies have highlighted the potential of pyrimidine derivatives in managing metabolic diseases like diabetes.

Potential Target:

-

Dipeptidyl Peptidase-4 (DPP-4): Although not directly for this compound, fused pyrimidine derivatives have been investigated as potential inhibitors of DPP-4 for the treatment of type 2 diabetes.

Quantitative Data on Pyrimidine Derivatives

The following table summarizes quantitative data for various pyrimidine derivatives from the literature, illustrating their potency against different therapeutic targets.

| Compound Class | Target | Assay | IC50 / Potency | Reference |

| 2,4-Pyrimidinediamine Derivatives | ALK, HDAC1 | Enzymatic Assay | ALKwt: Potent Inhibition, HDAC1: Potent Inhibition | [1] |

| Fused Pyrimidine Derivatives | DPP-4 | In vitro enzymatic assay | -8.2 kcal/mol (docking score) | [2] |

| Pinanyl Pyrimidine Amine Derivatives | Mouse Mononuclear Macrophages | Anti-inflammatory Assay | IC50 = 1.37 µM | [3] |

| Camphoryl Pyrimidine Amine Derivatives | Mouse Mononuclear Macrophages | Anti-inflammatory Assay | IC50 = 1.87 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative experimental protocols for assays commonly used to evaluate the activity of pyrimidine derivatives.

ALK and HDAC Inhibition Assay

-

Objective: To determine the inhibitory activity of a compound against ALK and HDAC1 enzymes.

-

Methodology:

-

Enzyme Preparation: Recombinant human ALK and HDAC1 enzymes are used.

-

Assay Buffer: A suitable buffer containing necessary co-factors (e.g., ATP for kinase assays) is prepared.

-

Compound Preparation: The test compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The enzyme, substrate, and test compound are incubated together. For ALK, a fluorescently labeled peptide substrate is often used. For HDAC, a fluorogenic acetylated substrate is employed.

-

Detection: The reaction progress is monitored by measuring the change in fluorescence or luminescence using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a suitable model.[1]

-

Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

-

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is read at a specific wavelength, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control. IC50 values are then determined.[3]

-

Osteogenesis Promotion Assay (BMP2/SMAD1 Pathway)

-

Objective: To evaluate the ability of a compound to promote osteoblast differentiation via the BMP2/SMAD1 signaling pathway.

-

Methodology:

-

Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured.

-

Compound Treatment: Cells are treated with the test compound at various concentrations.

-

Gene Expression Analysis (qRT-PCR): After a defined incubation period, total RNA is extracted from the cells. The expression levels of key osteogenic marker genes (e.g., RUNX2, Type I Collagen) and components of the BMP2/SMAD1 pathway are quantified using quantitative real-time PCR.

-

Western Blot Analysis: To confirm pathway activation, protein lysates are collected and subjected to Western blotting to detect the phosphorylation of SMAD1.

-

Data Analysis: Changes in gene and protein expression levels are analyzed to determine the compound's effect on osteogenesis and the involvement of the BMP2/SMAD1 pathway.[4]

-

Visualizations

Signaling Pathway: BMP2/SMAD1 in Osteogenesis

Caption: Activation of the BMP2/SMAD1 signaling pathway by a pyrimidine derivative.

Experimental Workflow: Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Logical Relationship: Drug Discovery Cascade for Pyrimidine Derivatives

Caption: A typical drug discovery cascade for pyrimidine-based compounds.

Conclusion

While specific therapeutic targets for this compound remain to be elucidated, the extensive research on the broader pyrimidine class provides a solid foundation for exploring its potential biological activities. The diverse targets, ranging from kinases and metabolic enzymes to signaling pathways, underscore the versatility of the pyrimidine scaffold in drug design. Future research involving high-throughput screening and mechanism-of-action studies on this compound and its novel derivatives is warranted to uncover its specific therapeutic potential and contribute to the development of new medicines.

References

- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Pyrimidinepropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility of 2-pyrimidinepropanoic acid in organic solvents. As a crucial parameter in drug development, understanding the solubility of this synthetic intermediate is essential for its handling, formulation, and synthesis of target pharmaceutical compounds. This document compiles the known quantitative solubility data, outlines a detailed experimental protocol for its determination, and presents visual workflows and relationship diagrams to aid in research and development.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound in organic solvents is currently limited. The following table summarizes the information that has been collated from various sources. It is important to note the discrepancies in the reported values, which may arise from different experimental conditions or purities of the compound.

| Compound | Solvent | Temperature | Solubility | Citation |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 125 mg/mL (821.56 mM) | [1] |

| This compound | Dimethyl sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [2][3] |

| This compound | Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [2][3] |

| (αR)-α-[[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]oxy]-2-pyrimidinepropanoic acid, 1-methylethyl ester | Acetonitrile | Not Specified | 0.1 - 1 mg/mL (Slightly Soluble) | [4][5] |

| (αR)-α-[[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]oxy]-2-pyrimidinepropanoic acid, 1-methylethyl ester | Dimethyl sulfoxide (DMSO) | Not Specified | 1 - 10 mg/mL (Sparingly Soluble) | [4][5] |

*Note: This is a derivative of this compound and its solubility characteristics may not be representative of the parent compound.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (0.45 µm)

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. To avoid any undissolved particles, it is advisable to use a syringe filter.

-

Transfer the collected supernatant to a pre-weighed container.

-

Determine the weight of the collected solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in various units (e.g., g/100g of solvent, mg/mL).

-

In g/100g of solvent:

-

S = (mass of residue / mass of solvent) x 100

-

where the mass of the solvent is the mass of the solution minus the mass of the residue.

-

-

In mg/mL:

-

S = (mass of residue in mg) / (volume of supernatant in mL)

-

-

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

The available data on the solubility of this compound in organic solvents is sparse and shows some inconsistencies. This highlights a significant data gap for a compound that serves as a synthetic intermediate in pharmaceutical research. For drug development professionals, this lack of comprehensive solubility data necessitates either in-house experimental determination or cautious use of the existing information. The provided experimental protocol for the gravimetric method offers a robust starting point for such investigations. A thorough understanding of the solubility of this compound in a wider range of organic solvents is imperative for optimizing reaction conditions, purification processes, and the development of effective formulation strategies.

References

Spectroscopic Analysis of 2-Pyrimidinepropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2-Pyrimidinepropanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public repositories, this document presents predicted spectroscopic data obtained from validated computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for experimental validation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. This data has been generated using online spectroscopic prediction tools and is intended to approximate the results that would be obtained through experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 2H | H4, H6 (Pyrimidine ring) |

| ~7.3 | Triplet | 1H | H5 (Pyrimidine ring) |

| ~4.0 | Quartet | 1H | CH (Propanoic acid chain) |

| ~1.6 | Doublet | 3H | CH₃ (Propanoic acid chain) |

| ~12.5 | Singlet (broad) | 1H | COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~165 | C2 (Pyrimidine ring) |

| ~157 | C4, C6 (Pyrimidine ring) |

| ~120 | C5 (Pyrimidine ring) |

| ~45 | CH (Propanoic acid chain) |

| ~18 | CH₃ (Propanoic acid chain) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, 1570 | Strong | C=N, C=C stretch (Pyrimidine ring) |

| ~1470, 1420 | Medium | C-H bend (Aliphatic) |

| ~1300 | Medium | C-O stretch |

| ~900-650 | Medium-Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 107 | [M - COOH]⁺ |

| 95 | [Pyrimidine-CH₂]⁺ |

| 79 | [Pyrimidine]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. The sample is heated to induce vaporization into the ion source.

-

Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In Silico Modeling of 2-Pyrimidinepropanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 2-pyrimidinepropanoic acid and its derivatives. While direct computational studies on this compound are not extensively documented in publicly available literature, this guide leverages the wealth of research on structurally related pyrimidine (B1678525) compounds to establish a robust framework for predicting and analyzing its molecular interactions. We will explore key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Furthermore, this guide details relevant experimental protocols for the validation of in silico findings and discusses potential signaling pathways implicated in the biological activity of pyrimidine derivatives. The information is presented to empower researchers and drug development professionals to initiate and advance the computational investigation of this and similar chemical entities.

Introduction to Pyrimidine Derivatives and In Silico Modeling

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The structural versatility of the pyrimidine ring allows for fine-tuning of physicochemical properties and target specificity. This compound, as a synthetic intermediate, represents a valuable starting point for the generation of novel therapeutic candidates.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of chemical compounds and elucidate their mechanisms of action.[1] By simulating the interactions between a small molecule and its biological target at a molecular level, computational approaches can guide lead optimization, predict potential off-target effects, and prioritize compounds for experimental testing.

Core In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically expressed as a docking score or binding energy. This technique is instrumental in identifying key amino acid residues involved in the binding event and understanding the structural basis of molecular recognition.

Potential Targets for this compound: Based on studies of analogous pyrimidine derivatives, potential protein targets for this compound could include:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[1][2][3]

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.[4]

-

Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, relevant in cancer and autoimmune diseases.[5][6]

Table 1: Representative Docking Scores of Pyrimidine Derivatives Against Various Targets

| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Pyrimidine-based Analogues | Cyclin-Dependent Kinase (CDK) | 1HCK | -5.8 to -8.7 | [1] |

| Diaryl Pyrimidine Derivatives | hACE2-S protein complex | 6VW1 | -8.1 to -8.95 | [7] |

| Substituted Pyrimidines | Human Cyclin-Dependent Kinase 2 | 1HCK | -7.4 to -7.9 | [3] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[8][9] These models are valuable for predicting the activity of novel compounds and for identifying the key molecular descriptors that govern their potency.

Methodology Overview:

-

Data Set Preparation: A series of pyrimidine derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a predictive model.[9]

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a ligand to interact with a specific biological target. These models are widely used for virtual screening of large compound libraries to identify novel scaffolds.[10]

Workflow for Pharmacophore Model Generation:

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. Below are detailed protocols for common biophysical and cell-based assays relevant to the study of small molecule-protein interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.

Protocol Overview:

-

Ligand Immobilization:

-

The target protein (ligand) is immobilized on a sensor chip surface.

-

The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The protein is injected over the activated surface, leading to covalent attachment.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Analyte Binding:

-

A solution containing the small molecule (analyte), such as this compound, is flowed over the sensor surface at various concentrations.

-

The association of the analyte to the immobilized ligand is measured as a change in the refractive index.

-

-

Dissociation:

-

Buffer is flowed over the surface to measure the dissociation of the analyte from the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol Overview:

-

Sample Preparation:

-

The target protein is placed in the sample cell, and the small molecule is loaded into the titration syringe. Both must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Small aliquots of the small molecule solution are injected into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Cell-Based Proliferation Assays (MTT/SRB)

These assays are used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured on a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Table 2: IC50 Values of Representative Pyrimidine Derivatives in Cancer Cell Lines

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 3b (Pyrimidine-based) | MCF-7 (Breast Cancer) | 0.20 | [4] |

| Compound 5d (Pyrimidine-based) | MCF-7 (Breast Cancer) | 0.16 | [4] |

| Compound 4a (Pyrimidine derivative) | A549 (Lung Cancer) | 5.05 (COX-1), 0.65 (COX-2) | [11] |

| Compound 3 (Pyrimidine derivative) | A549 (Lung Cancer) | 5.50 (COX-1), 0.85 (COX-2) | [11] |

Signaling Pathways and Mechanistic Insights

Pyrimidine derivatives have been shown to modulate a variety of signaling pathways critical in disease pathogenesis. A thorough understanding of these pathways is essential for rational drug design and for interpreting the results of in silico and experimental studies.

Example Signaling Pathway: EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[11] Fused pyrimidine derivatives have been developed as potent EGFR inhibitors.[11]

Conclusion

While specific in silico studies on this compound are yet to be widely published, the extensive research on related pyrimidine derivatives provides a solid foundation for its computational investigation. This technical guide has outlined the key in silico methodologies, experimental validation protocols, and potential biological targets and pathways that can be explored. By adopting a systematic approach that integrates computational modeling with experimental validation, researchers can effectively unlock the therapeutic potential of this compound and its analogs in the ongoing quest for novel and improved medicines.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine [link.springer.com]

- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of 2-Pyrimidinepropanoic Acid: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

2-Pyrimidinepropanoic acid (CAS No: 439108-20-0) is recognized within the scientific community primarily as a synthetic intermediate with applications in pharmaceutical synthesis.[1][2][3][4] Despite its role as a building block for potentially bioactive molecules, a specific biological mechanism of action for this compound itself is not documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, its established role in chemical synthesis, and, for illustrative purposes, explores the hypothesized mechanism of action of related pyrimidine (B1678525) derivatives in the non-biological context of corrosion inhibition. This serves to highlight the types of analyses that could be applied to understand the interactions of pyrimidine-based compounds.

Chemical and Physical Properties of this compound

Quantitative data for this compound have been compiled from various chemical data sources. These properties are essential for its application in synthetic chemistry, influencing reaction conditions and purification methods.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| CAS Number | 439108-20-0 | [2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥95% | [1][2] |

| UV/Vis. λmax | 248 nm | [1][2] |

| Solubility in DMSO | Approx. 20 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | Approx. 0.25 mg/mL | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥4 years (at -20°C) | [1] |

Established Role as a Synthetic Intermediate

The primary documented role of this compound is as a precursor or building block in the synthesis of more complex molecules for the pharmaceutical industry.[1][2][3][4] Its chemical structure, featuring both a pyrimidine ring and a propanoic acid side chain, offers multiple reactive sites for chemical modification and elaboration. This makes it a versatile starting material for constructing novel molecular scaffolds.

The following diagram illustrates a generalized workflow where this compound serves as a foundational element in a multi-step synthesis process.

Hypothesized Mechanism of Action of Pyrimidine Derivatives in a Non-Biological Context: Corrosion Inhibition

The proposed mechanism involves the adsorption of the pyrimidine molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption is thought to be driven by the interaction between the lone pair electrons of nitrogen atoms and the π-electrons of the pyrimidine ring with the vacant d-orbitals of the metal atoms.

The following diagram illustrates this proposed mechanism.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Pyrimidine Carboxylic Acids

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving significance of pyrimidine (B1678525) carboxylic acids has been released today. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of this pivotal class of heterocyclic compounds, from their early discovery to their current role in cutting-edge therapeutic development.

The pyrimidine ring system, a cornerstone of medicinal chemistry, has a rich history dating back to the 19th century. While pyrimidine derivatives were known in the early 1800s, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884.[1] This foundational work, involving the condensation of ethyl acetoacetate (B1235776) with amidines, laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.[1] Shortly after, in 1900, the parent pyrimidine compound was first synthesized by Siegmund Gabriel and James Colman through the conversion of barbituric acid.[1]

One of the most significant early discoveries in this field was that of orotic acid (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid), a key intermediate in the biosynthesis of pyrimidines. First isolated in 1905, its crucial role in nucleotide metabolism was later elucidated, cementing its importance in biochemistry.[2] A pivotal moment in understanding its biological significance came in 1959 with the discovery of hereditary orotic aciduria, a rare genetic disorder characterized by the accumulation of orotic acid.[3][4] This discovery was instrumental in mapping the de novo pyrimidine biosynthesis pathway.

This technical guide offers a detailed historical timeline of key discoveries, presents a thorough examination of the evolution of synthetic methodologies, and provides a comprehensive overview of the expanding therapeutic applications of pyrimidine carboxylic acids.

Key Milestones in the History of Pyrimidine Carboxylic Acids

| Year | Discovery/Milestone | Key Contributor(s) | Significance |

| 1818 | Isolation of alloxan, a pyrimidine derivative, from the oxidation of uric acid.[5] | Brugnatelli | One of the earliest isolations of a pyrimidine-containing compound. |

| 1879 | First laboratory synthesis of a pyrimidine derivative, barbituric acid. | Grimaux | Demonstrated the feasibility of synthetically accessing the pyrimidine core. |

| 1884 | Systematic study of pyrimidine synthesis by condensing ethyl acetoacetate with amidines.[1] | Adolf Pinner | Established a foundational method for synthesizing substituted pyrimidines. |

| 1891 | Development of the Biginelli reaction.[6] | Pietro Biginelli | A multicomponent reaction for the synthesis of dihydropyrimidinones, precursors to many pyrimidine derivatives. |

| 1900 | First synthesis of the parent pyrimidine ring.[1] | Siegmund Gabriel & James Colman | Provided access to the fundamental pyrimidine scaffold for further chemical exploration. |

| 1905 | Isolation of orotic acid.[2] | Discovery of a key pyrimidine carboxylic acid with a central role in biology. | |

| 1947 | Synthesis of orotic acid from aspartic acid.[7] | Joseph F. Nyc and Herschel K. Mitchell | Provided a synthetic route to this biologically important molecule. |

| 1957 | Development of 5-fluorouracil (B62378), a pyrimidine-based anticancer drug.[3] | Highlighted the therapeutic potential of pyrimidine derivatives. | |

| 1959 | Discovery of hereditary orotic aciduria.[3][4] | Elucidated the inborn errors of pyrimidine metabolism and the importance of orotic acid. |

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the pyrimidine nucleotides essential for DNA and RNA synthesis. Orotic acid is a central intermediate in this pathway. The pathway begins with simple precursors and culminates in the formation of uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides are derived.[8][9]

Experimental Protocols for the Synthesis of Pyrimidine Carboxylic Acids

This section provides detailed methodologies for the synthesis of key pyrimidine carboxylic acids, reflecting both historical and modern approaches.

Synthesis of Orotic Acid from Maleuric Acid (Historical Method)

This method, reported in 1965, involves the bromination of maleuric acid followed by alkaline treatment.[10]

Materials:

-

Maleuric acid

-

Bromine

-

Sodium hydroxide (B78521) solution

Procedure:

-